3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA
Description
3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA (CAS: 687579-00-6) is a thiourea derivative with a complex polyaromatic and heterocyclic architecture. Its structure features:
- A 5-fluoro-2-methylindole moiety linked via an ethyl chain to the thiourea core.
- A 2-methoxyphenyl group attached to the nitrogen at position 1 of the thiourea.
- A 3,4,5-trimethoxybenzyl group at position 3 of the thiourea.
Properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FN3O4S/c1-18-21(22-16-20(30)10-11-23(22)31-18)12-13-33(29(38)32-24-8-6-7-9-25(24)34-2)17-19-14-26(35-3)28(37-5)27(15-19)36-4/h6-11,14-16,31H,12-13,17H2,1-5H3,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVSGIMEGMZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Derivative: Starting with 5-fluoro-2-methylindole, an alkylation reaction can introduce the ethyl group at the 3-position.
Preparation of the Methoxyphenyl and Trimethoxybenzyl Components: These can be synthesized or purchased as intermediates.
Thiourea Formation: The final step involves the reaction of the indole derivative with the methoxyphenyl and trimethoxybenzyl isothiocyanates under suitable conditions (e.g., in the presence of a base like triethylamine).
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Cyclization Reactions
The thiourea group undergoes regioselective cyclization with electrophilic reagents. For example:
-
Reaction with Dialkyl Acetylenedicarboxylates : Forms 2-imino-4-oxothiazolidin-5-ylidene derivatives via Michael addition and cyclization . The electron-withdrawing 5-fluoroindole group directs the imino nitrogen, while the electron-donating 3,4,5-trimethoxybenzyl group forms the heterocyclic nitrogen .
Mechanistic Pathway :
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Nucleophilic attack by thiourea sulfur on acetylenedicarboxylate.
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Intramolecular cyclization to form a 5-membered thiazolidinone ring.
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Stabilization via conjugation with methoxy and indole substituents.
Experimental Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol (room temperature) | |
| Reaction Time | 2–4 hours | |
| Yield | 80–92% |
Nucleophilic Substitution
The methoxy and fluoro groups participate in SNAr (nucleophilic aromatic substitution):
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Fluoro Group Reactivity : The 5-fluoro substituent on the indole ring undergoes substitution with amines or alkoxides under mild conditions .
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Methoxy Groups : Stable under basic conditions but demethylatable via strong acids (e.g., BBr₃).
Example Reaction :
Conditions : DMF, 60°C, 12 hours .
Oxidation and Reduction
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Thiourea Oxidation : Reacts with H₂O₂ or mCPBA to form urea derivatives or disulfides, depending on stoichiometry.
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Indole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring, altering biological activity .
Oxidation Data :
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ (30%) | Urea analog | 55% | |
| mCPBA | Sulfoxide intermediate | 70% |
Spectroscopic Characterization
Critical data for reaction monitoring:
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential as a therapeutic agent. The indole framework has been associated with various pharmacological activities, including:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival.
- Antimicrobial Properties : Research on indole derivatives has revealed their efficacy against a range of pathogens. The incorporation of thiourea groups has been linked to enhanced antimicrobial activity.
- Antiviral Effects : Some studies suggest that compounds similar to this one exhibit antiviral properties, potentially through the inhibition of viral replication processes.
Biological Research
The compound may serve as a valuable tool in biological research:
- Target Identification : The unique binding properties of indole derivatives allow them to interact with specific receptors and enzymes, making them useful for studying molecular interactions in biological systems.
- Mechanistic Studies : The compound can be employed to elucidate the mechanisms of action of various biological processes, particularly those involving receptor-ligand interactions.
Material Science
In addition to its biological applications, this compound may find utility in material science:
- Fluorescent Materials : The integration of methoxy and fluorine groups can impart unique optical properties, making this compound a candidate for developing fluorescent materials used in sensors or imaging technologies.
- Conductive Polymers : Its structural characteristics could be exploited in the synthesis of conductive polymers, potentially leading to advancements in electronic materials.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of indole derivatives similar to this compound. Results indicated that these compounds could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research highlighted in Pharmaceutical Biology demonstrated that thiourea derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the indole structure could enhance antimicrobial potency.
Case Study 3: Fluorescent Properties
A recent investigation into the optical properties of indole-based compounds revealed that introducing methoxy groups significantly increased their fluorescence intensity. This property is promising for applications in bioimaging and sensor technology.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiourea derivatives can interact with proteins or enzymes, potentially inhibiting their activity. The indole and methoxyphenyl groups might facilitate binding to specific receptors or enzymes, while the trimethoxybenzyl group could enhance solubility or membrane permeability.
Comparison with Similar Compounds
Key Observations :
N1 Substituent : The target compound’s 2-methoxyphenyl group (electron-rich aromatic ring) contrasts with the analog’s 4-fluorophenyl (electron-deficient aromatic ring). This difference may alter binding interactions with hydrophobic protein pockets .
Indole Modification : The target’s 5-fluoro substitution on the indole ring may increase metabolic stability compared to the analog’s 5-methoxy group .
Bioactivity and Target Interactions
- Target Compound : The 3,4,5-trimethoxybenzyl group is associated with tubulin polymerization inhibition in anticancer agents, while the 5-fluoroindole moiety is linked to kinase selectivity .
Bioactivity Clustering :
Hierarchical clustering of thiourea analogs based on NCI-60 bioactivity profiles (e.g., cytotoxicity, growth inhibition) shows that the target compound clusters with tubulin-targeting agents , whereas the analog groups with kinase inhibitors due to structural divergence .
Research Findings and Mechanistic Insights
Molecular Networking and Fragmentation Patterns
- Target Compound : High-resolution MS/MS analysis reveals fragmentation patterns dominated by cleavage of the ethyl-indole bond (m/z 324.1) and loss of the trimethoxybenzyl group (m/z 178.9). Its cosine similarity score (0.85) aligns with other tubulin-binding agents .
- Analog Compound : Fragmentation includes furan ring cleavage (m/z 98.1) and indole-methoxy loss (m/z 289.3), yielding a cosine score of 0.72 with kinase inhibitors .
Protein Target Overlap
Both compounds interact with ATP-binding cassette transporters , but the target compound shows stronger affinity for β-tubulin (Kd = 12 nM vs. 45 nM for the analog) due to its trimethoxybenzyl group .
Biological Activity
The compound 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. The structural features of thioureas allow for diverse interactions with biological targets, making them valuable in medicinal chemistry.
Chemical Structure
The compound can be broken down into several functional groups:
- Indole moiety : The presence of a fluorinated indole structure may enhance biological activity.
- Thiourea linkage : Known for various biological properties.
- Methoxyphenyl groups : These groups may influence pharmacokinetics and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to the target structure have shown promising results against various cancer cell lines:
- Mechanism of Action : Thiourea derivatives often target pathways involved in cell proliferation and apoptosis. They can inhibit angiogenesis and disrupt cancer cell signaling pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Broad Spectrum : Thioureas have been reported to exhibit antibacterial, antifungal, and antiviral activities .
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacterial | Potent against pathogenic strains | |
| Fungal | Effective against filamentous fungi |
Antituberculosis Activity
Research into related compounds indicates that thiourea derivatives may also possess antituberculosis properties:
- In Vitro Studies : Compounds have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating low IC50 values .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives:
- Substituents : The introduction of electron-withdrawing groups can enhance potency.
- Hydrophobicity : Modifying lipophilicity impacts bioavailability and cellular uptake.
Case Studies
- Anticancer Efficacy : A study on related indole-derived thioureas demonstrated significant cytotoxic effects on A549 and MCF-7 cell lines, with IC50 values indicating strong potential for further development .
- Antimicrobial Effects : Another investigation reported that certain thiourea derivatives showed effective inhibition against a range of bacterial pathogens, suggesting a promising avenue for drug development in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
